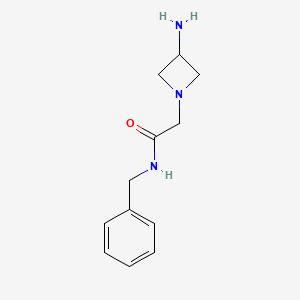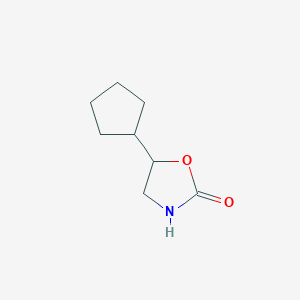
5-Cyclopentyloxazolidin-2-one
Descripción general
Descripción
5-Cyclopentyloxazolidin-2-one (CPO) is a cyclic organic compound with a molecular formula of C5H9NO2. It is a derivative of oxazolidinone, which is an important class of heterocyclic compounds with a wide range of applications in organic synthesis. CPO is a versatile synthetic intermediate that can be used for the synthesis of various compounds, including drugs, polymers, and fine chemicals. In addition, CPO has been used in the pharmaceutical industry for the synthesis of antibiotics and other drugs.
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Scientific Field : Antimicrobials
- Summary of Application : Oxazolidin-2-Ones have been used as a new class of antibacterial agents with a unique mechanism of action . They have gained popularity in synthetic organic chemistry for their use as chiral auxiliary in stereoselective transformations .
- Methods of Application : Oxazolidin-2-One antibacterial agents are prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs .
- Results or Outcomes : The introduction of linezolid, an oxazolidin-2-one based antibacterial agent, has shown promising results in the pharmaceutical market . It has been effective against microbes that have become resistant to antibiotic drug therapy .
Photocatalysts in Energy and Environmental Science
- Scientific Field : Energy and Environmental Science
- Summary of Application : The physiochemical merits of g-C3N4-based photocatalysts, which can be derived from Oxazolidin-2-Ones, have garnered increasing interest .
- Methods of Application : A bio-transformation of the ZnMn2O4 gel was employed to introduce highly-ordered modulation during melamine pyrolysis .
- Results or Outcomes : The photocatalysts have shown potential in practical applications, but there is a gap between fundamental research and practical applications due to insufficient layer detachment .
Natural Product Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : The [5+2] cycloaddition is a powerful reaction to access seven-membered ring systems existing in complex natural products and pharmaceuticals . Oxazolidin-2-Ones can be used in these cycloadditions .
- Methods of Application : The [5+2] cycloadditions have influenced the logical process of the synthesis .
- Results or Outcomes : This method has been used in the synthesis of complex natural products .
Synthesis of 4,5-Disubstituted Oxazolidin-2-One Scaffolds
- Scientific Field : Organic Synthesis
- Summary of Application : An efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been reported .
- Methods of Application : The developed approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .
- Results or Outcomes : This method allows for the rapid synthesis of a range of oxazolidin-2-one building blocks .
Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Summary of Application : Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry . Among the three possible isomers, 2-oxazolidinone is the most investigated in drug discovery .
- Methods of Application : Linezolid was pioneered as the first approved drug containing an oxazolidinone ring as the pharmacophore group . Numerous analogues have been developed since its arrival on the market in 2000 .
- Results or Outcomes : Some have succeeded in reaching the advanced stages of clinical studies . However, most oxazolidinone derivatives reported in recent decades have not reached the initial stages of drug development, despite their promising pharmacological applications in a variety of therapeutic areas, including antibacterial, antituberculosis, anticancer, anti-inflammatory, neurologic, and metabolic diseases, among other areas .
Antibacterial Activity and Chemistry
- Scientific Field : Antimicrobials
- Summary of Application : The oxazolidin-2-one antibacterial class of compounds is considered as one of the most important new class of antibacterials to emerge in the last 30 years, with potent activity against multidrug-resistant Gram-positive bacteria .
- Methods of Application : Linezolid and other oxazolidin-2-one antibacterial agents are currently prepared by chemical synthesis via diverse synthetic routes that have been extensively studied in academic and industrial labs .
- Results or Outcomes : The introduction in the pharmaceutical market of linezolid, an oxazolidin-2-one based new class of antibacterial agents with a unique mechanism of action, this cyclic carbamate bought a wider popularity and interest for the scientific community .
Propiedades
IUPAC Name |
5-cyclopentyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8-9-5-7(11-8)6-3-1-2-4-6/h6-7H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMUSAHFVCIBCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopentyloxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



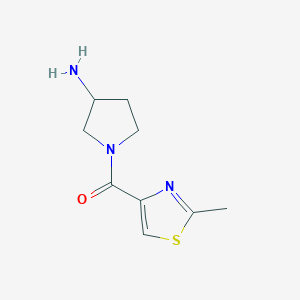
![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)

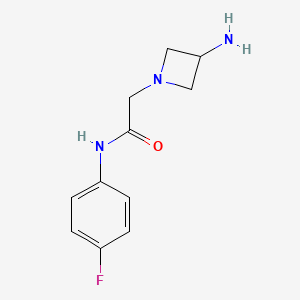


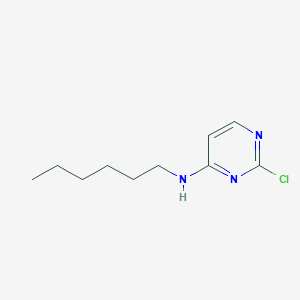

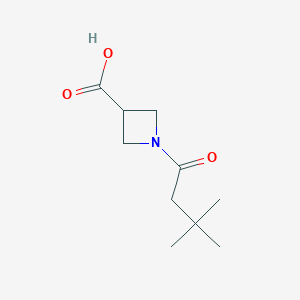
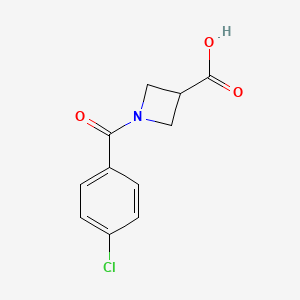
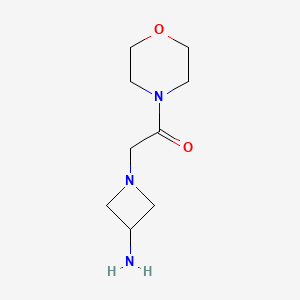
![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)
